molecular formula C10H14N4 B2696128 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1798661-93-4

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No. B2696128
CAS RN: 1798661-93-4
M. Wt: 190.25
InChI Key: MOTDSYJROVMWTR-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridines are an important family of heterocyclic compounds. They are known to exhibit diverse biological activities . They are structural analogs of purine bases, such as adenine and guanine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

Imidazo[4,5-b]pyridines are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are also known as 1,3-diazoles .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Scientific Research Applications

GABA A Receptor Modulation

The imidazopyridine derivatives have been investigated as GABA A receptor positive allosteric modulators . These receptors play a crucial role in the central nervous system, affecting neurotransmission and neuronal excitability. By modulating GABA A receptors, this compound may have potential therapeutic significance in neurological disorders .

Proton Pump Inhibition

Recent studies have identified imidazopyridines as proton pump inhibitors (PPIs). PPIs are commonly used to treat acid-related gastrointestinal conditions, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The inhibition of gastric acid secretion makes them valuable in managing acid-related disorders .

Aromatase Inhibition

Some imidazopyridines exhibit aromatase inhibitory activity . Aromatase is an enzyme involved in estrogen biosynthesis. Inhibition of aromatase is relevant in breast cancer treatment, as it reduces estrogen production and slows tumor growth .

Anti-Inflammatory Properties

Imidazopyridines have been explored for their anti-inflammatory effects . By influencing cellular pathways related to inflammation, they may contribute to managing inflammatory conditions, including autoimmune diseases and chronic inflammation .

Antiviral Activity

Recent research has investigated the antiviral potential of imidazopyridines. These compounds were evaluated against various viruses, including human coronaviruses, influenza viruses, respiratory syncytial virus (RSV), herpes simplex virus (HSV-1), yellow fever virus (YFV), Sindbis virus, and Zika virus. Their cytotoxic effects on virus host cell lines were assessed, highlighting their potential antiviral properties .

Synthetic Approaches and Structure–Activity Relationships

Researchers have developed new preparative methods for synthesizing imidazo[4,5-b]pyridines. Understanding the structure–activity relationships (SAR) is crucial for optimizing their medicinal properties. The collective efforts in synthesis and SAR analysis have contributed to our knowledge of these compounds .

properties

IUPAC Name

5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTDSYJROVMWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1N)NC(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

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